

# Application Note: Quantitative Analysis of Vinyl Butyrate by Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: Vinyl butyrate

Cat. No.: B105384

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## Abstract

This application note details a comprehensive protocol for the quantitative analysis of **vinyl butyrate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Vinyl butyrate** is a volatile organic compound used in the production of polymers and as a synthetic flavoring agent. Accurate quantification is essential for quality control in manufacturing and for safety assessment in food products. This document provides detailed methodologies for sample preparation, instrument parameters, and data analysis to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development and quality control.

## Introduction

**Vinyl butyrate** (ethenyl butanoate) is a colorless liquid with the chemical formula  $C_6H_{10}O_2$ .<sup>[1]</sup> It is primarily used as a monomer in the synthesis of poly**vinyl butyrate** and other copolymers. Due to its fruity aroma, it also finds application as a synthetic flavoring agent in the food industry. The volatile nature of **vinyl butyrate** makes Gas Chromatography (GC) an ideal separation technique, while Mass Spectrometry (MS) provides sensitive and selective detection and quantification. This protocol outlines a robust GC-MS method for the determination of **vinyl butyrate** in a liquid matrix.

## Experimental

## Sample Preparation

The appropriate sample preparation technique depends on the sample matrix. For liquid samples where **vinyl butyrate** is a major component, a direct injection following dilution is suitable. For trace-level analysis in complex matrices, headspace sampling is recommended to minimize matrix effects.

### Protocol 1: Direct Liquid Injection

- Allow the sample to equilibrate to room temperature.
- Accurately prepare a stock solution of **vinyl butyrate** in a suitable volatile solvent (e.g., methanol or hexane).
- Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical concentration range might be 1-100 µg/mL.
- For each sample, standard, and blank, pipette 1 mL into a 2 mL autosampler vial.
- Add a consistent concentration of an internal standard (IS) to each vial. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as hexyl acetate or a deuterated analog of **vinyl butyrate**.
- Cap the vials immediately to prevent the loss of volatile analytes.
- Vortex each vial for 30 seconds to ensure homogeneity.

### Protocol 2: Static Headspace Sampling

- Place a precisely weighed or measured amount of the sample (e.g., 1 g or 1 mL) into a 20 mL headspace vial.
- Add a matrix modifier, such as sodium chloride (2 g), to increase the volatility of the analyte.  
[2]
- Add the internal standard solution.

- Immediately seal the vial with a PTFE-lined septum and crimp cap.
- Prepare calibration standards in the same matrix as the sample in separate headspace vials.
- Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of **vinyl butyrate** between the sample and the headspace gas.[\[3\]](#)
- A portion of the headspace gas is then automatically injected into the GC-MS system.

## GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

GC Parameter	Recommended Setting
GC System	Agilent 7890B GC or equivalent
Column	Agilent HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature	250°C
Injection Mode	Split (Split ratio 20:1) or Splitless for trace analysis
Injection Volume	1 µL (Direct Injection) or 1 mL (Headspace)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.
Transfer Line Temperature	280°C

MS Parameter	Recommended Setting
MS System	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Full Scan (m/z 35-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

## Data Presentation

Quantitative data for **vinyl butyrate** analysis is summarized below. The retention time is an estimate based on Kovats retention indices and the analysis of similar compounds on a non-polar column.<sup>[1]</sup> The characteristic ions are well-established from library spectra.

Compound	CAS Number	Molecular Weight (g/mol)	Expected Retention Time (min)
Vinyl Butyrate	123-20-6	114.14	~ 8-10

For quantitative analysis using SIM mode, the following ions are recommended:

Compound	Quantifier Ion (m/z)	Qualifier Ions (m/z)
Vinyl Butyrate	43	71, 27, 41, 114

The mass spectrum of **vinyl butyrate** is characterized by a base peak at m/z 43 ( $C_3H_7^+$ ) and other significant fragments at m/z 71, 27, and 41. The molecular ion peak at m/z 114 is also typically observed.

## Results and Discussion

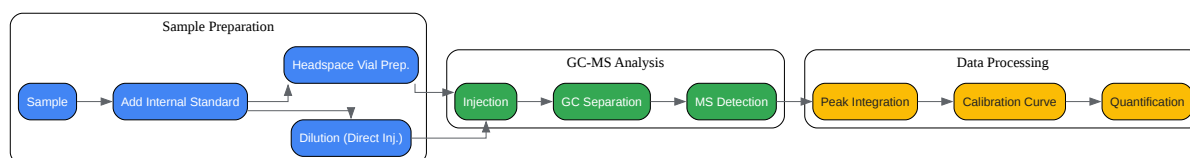
The described GC-MS method provides excellent chromatographic separation and selective detection of **vinyl butyrate**. The use of a non-polar HP-5ms column allows for the elution of **vinyl butyrate** in a reasonable timeframe with good peak shape. The temperature program is designed to separate **vinyl butyrate** from potential solvent peaks and other volatile components in the sample matrix.

For quantitative analysis, the use of an internal standard is crucial to correct for variations in injection volume and potential matrix effects. A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the calibration curve should be confirmed with a correlation coefficient ( $R^2$ ) of  $>0.99$ .

## Conclusion

The GC-MS method detailed in this application note is a reliable and robust protocol for the quantitative analysis of **vinyl butyrate** in various sample matrices. The provided experimental parameters for both direct injection and headspace sampling, along with the recommended instrument settings, offer a solid foundation for method development and validation. This protocol is suitable for quality control laboratories, regulatory agencies, and research institutions requiring accurate determination of **vinyl butyrate**.

## Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **vinyl butyrate**.

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